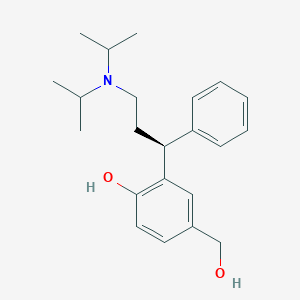
5-(4-methoxyphenoxy)pentanoic Acid
Vue d'ensemble
Description
5-(4-Methoxyphenoxy)pentanoic Acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is characterized by the presence of a methoxyphenyl group attached to a pentanoic acid chain. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid typically involves the reaction of 4-methoxyphenol with 5-bromopentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenoxy)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenoxy)pentanoic Acid.
Reduction: 5-(4-Methoxyphenoxy)pentanol.
Substitution: Various substituted phenoxy pentanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Methoxyphenoxy)pentanoic Acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenoxy)pentanoic Acid depends on its specific application. For instance, as a precursor to thrombin inhibitors, it interacts with the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The methoxyphenyl group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic Acid: Similar structure but with a shorter acetic acid chain.
5-Phenoxypentanoic Acid: Lacks the methoxy group on the phenyl ring.
4-Hydroxyphenoxyacetic Acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxyphenoxy)pentanoic Acid is unique due to the presence of both a methoxy group and a pentanoic acid chain, which confer specific chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the pentanoic acid chain provides flexibility in its use as a building block for more complex molecules .
Propriétés
IUPAC Name |
5-(4-methoxyphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHPEFKVYEQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)













